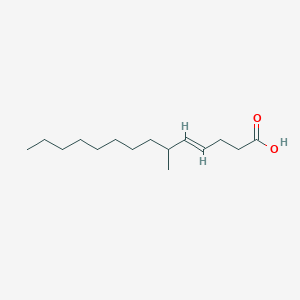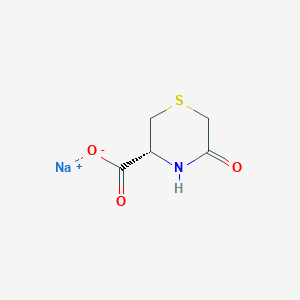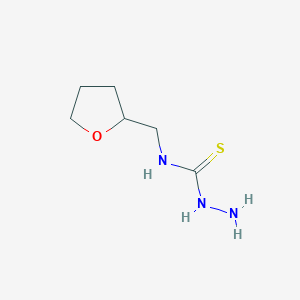
2,7-Dichlorofluorenyl Bromomethyl Ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichlorofluorenyl Bromomethyl Ketone is a chemical compound with the molecular formula C15H9BrCl2O and a molecular weight of 356.04 g/mol . It is known for its role as an intermediate in the preparation of antimalarial agents . The compound is characterized by the presence of two chlorine atoms and a bromomethyl ketone group attached to a fluorenyl ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichlorofluorenyl Bromomethyl Ketone typically involves the bromination of 2,7-dichlorofluorene followed by the introduction of a ketone group. One common method includes the following steps:
Bromination: 2,7-Dichlorofluorene is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dichlorofluorenyl Bromomethyl Ketone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield secondary alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted fluorenyl derivatives.
Oxidation: Formation of fluorenyl carboxylic acids.
Reduction: Formation of fluorenyl alcohols.
Wissenschaftliche Forschungsanwendungen
2,7-Dichlorofluorenyl Bromomethyl Ketone has several scientific research applications:
Biology: Employed in studies involving enzyme inhibition and protein labeling due to its reactive bromomethyl group.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 2,7-Dichlorofluorenyl Bromomethyl Ketone involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic residues in proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of antimalarial agents, where the compound targets specific enzymes in the malaria parasite .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dichlorofluorene: Lacks the bromomethyl ketone group, making it less reactive in substitution reactions.
2,7-Dibromofluorene: Contains bromine atoms instead of chlorine, leading to different reactivity and applications.
2,7-Dichlorofluorenone: Contains a ketone group but lacks the bromomethyl group, affecting its chemical behavior.
Uniqueness
2,7-Dichlorofluorenyl Bromomethyl Ketone is unique due to the presence of both chlorine and bromomethyl ketone groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in the preparation of complex organic molecules .
Eigenschaften
CAS-Nummer |
53221-22-0 |
|---|---|
Molekularformel |
C15H9BrCl2O |
Molekulargewicht |
356.0 g/mol |
IUPAC-Name |
2-bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone |
InChI |
InChI=1S/C15H9BrCl2O/c16-7-14(19)13-6-11(18)5-9-3-8-4-10(17)1-2-12(8)15(9)13/h1-2,4-6H,3,7H2 |
InChI-Schlüssel |
DIAHHKVTQMIQJC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(C3=C2C=CC(=C3)Cl)C(=O)CBr |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3C(=O)CBr)Cl |
Synonyme |
2-Bromo-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone; Bromomethyl 2,7-Dichloro-4-fluorenyl Ketone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bis[(2-dimethylamino)phenyl]amine nickel(II) chloride](/img/structure/B1147424.png)

